2-Cyanohexafluoropropan-2-yl acrylate
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Overview
Description
2-Cyanohexafluoropropan-2-yl acrylate is a fluorinated acrylate monomer with the molecular formula C7H3F6NO2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanohexafluoropropan-2-yl acrylate typically involves the reaction of hexafluoropropan-2-yl acrylate with a cyano group donor under controlled conditions. One common method involves the use of acrylate monomers in a continuous flow process, where (meth)acryloyl chloride is reacted with alcohols in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes due to their efficiency and scalability. These processes minimize side products and facilitate the handling of the formed slurry, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanohexafluoropropan-2-yl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize through free radical mechanisms to form high molecular weight polymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products:
Polymerization: The major products are high-performance polymers with enhanced thermal and chemical resistance.
Substitution: Substituted acrylates with modified functional groups.
Scientific Research Applications
2-Cyanohexafluoropropan-2-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique surface properties.
Biology: Investigated for its potential use in bio-compatible coatings and materials.
Medicine: Explored for use in medical adhesives and drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of antifouling coatings, adhesives, and high-performance materials.
Mechanism of Action
The mechanism of action of 2-Cyanohexafluoropropan-2-yl acrylate primarily involves its ability to undergo rapid polymerization and form strong adhesive bonds. The presence of the cyano and acrylate groups facilitates anionic polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit strong adhesion properties due to the formation of hydrogen bonds and electrostatic interactions with substrates .
Comparison with Similar Compounds
- Hexafluoropropyl methacrylate
- 2-Cyanoethyl acrylate
- Perfluorooctyl acrylate
Comparison: 2-Cyanohexafluoropropan-2-yl acrylate stands out due to its unique combination of a cyano group and hexafluoropropyl group, which imparts superior thermal stability and chemical resistance compared to other similar compounds. Its ability to form strong adhesive bonds and its low surface energy make it particularly valuable in applications requiring durable and resistant materials .
Properties
Molecular Formula |
C7H3F6NO2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
(2-cyano-1,1,1,3,3,3-hexafluoropropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C7H3F6NO2/c1-2-4(15)16-5(3-14,6(8,9)10)7(11,12)13/h2H,1H2 |
InChI Key |
LAXZFKFPNJAXDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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